molecular formula C19H22N2O4 B4985054 (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol

カタログ番号 B4985054
分子量: 342.4 g/mol
InChIキー: QNLYCMLFRNRJME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a benzimidazole derivative that has been synthesized using various methods. In

作用機序

The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In addition, it has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

実験室実験の利点と制限

One of the main advantages of using (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol in lab experiments is its potential therapeutic properties. This compound has shown promising results in a number of preclinical studies, suggesting that it may have therapeutic potential for a range of diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability in vivo.

将来の方向性

There are a number of future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it exerts its therapeutic effects. Another area of research could be to explore the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound, in order to improve its solubility and bioavailability.

合成法

The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been achieved using various methods. One of the most common methods involves the condensation of 1-ethyl-2-nitrobenzene with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to obtain the desired compound. Other methods include the use of Grignard reagents and palladium-catalyzed coupling reactions.

科学的研究の応用

(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

(1-ethylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-5-21-14-9-7-6-8-13(14)20-19(21)17(22)12-10-15(23-2)18(25-4)16(11-12)24-3/h6-11,17,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLYCMLFRNRJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1-Ethyl-1H-benzoimidazol-2-yl)-(3,4,5-trimethoxy-phenyl)-methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。